molecular formula C6H10O3 B6229917 methyl 2-hydroxypent-4-enoate CAS No. 84263-15-0

methyl 2-hydroxypent-4-enoate

Cat. No.: B6229917
CAS No.: 84263-15-0
M. Wt: 130.1
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Description

Methyl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 2-hydroxypent-4-enoic acid. This compound is of interest due to its unique structure, which includes both an ester and an alcohol functional group, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxypent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form methyl 2-hydroxypentanoate using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of methyl 2-oxopent-4-enoate or 2-hydroxypent-4-enoic acid.

    Reduction: Formation of methyl 2-hydroxypentanoate.

    Substitution: Formation of methyl 2-chloropent-4-enoate or similar derivatives.

Scientific Research Applications

Methyl 2-hydroxypent-4-enoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-hydroxy-2-methylpent-4-enoate
  • Methyl 2-hydroxybutanoate
  • Methyl 3-hydroxypentanoate

Comparison: Methyl 2-hydroxypent-4-enoate is unique due to its specific structure, which includes a conjugated double bond and a hydroxyl group. This combination allows for a diverse range of chemical reactions and applications compared to its similar compounds. For instance, methyl 2-hydroxy-2-methylpent-4-enoate has an additional methyl group, which can influence its steric and electronic properties, leading to different reactivity and applications.

Properties

CAS No.

84263-15-0

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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